molecular formula C23H14ClN3O3S B3685918 3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea

3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea

Cat. No.: B3685918
M. Wt: 447.9 g/mol
InChI Key: CJMNIBVWZVBUME-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea is a complex organic compound that features a benzofuran, benzoxazole, and thiourea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Synthesis of the Benzoxazole Ring: This often involves the condensation of o-aminophenols with carboxylic acids or their derivatives.

    Thiourea Formation: The final step usually involves the reaction of isothiocyanates with amines to form the thiourea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and benzoxazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the thiourea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with benzofuran and benzoxazole structures are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or nucleic acids, disrupting their normal function. The benzofuran and benzoxazole rings could intercalate with DNA, while the thiourea moiety might form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea

Uniqueness

The unique combination of benzofuran, benzoxazole, and thiourea in 3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3S/c24-15-8-9-19-17(12-15)26-22(30-19)14-5-3-6-16(10-14)25-23(31)27-21(28)20-11-13-4-1-2-7-18(13)29-20/h1-12H,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMNIBVWZVBUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Reactant of Route 3
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Reactant of Route 6
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea

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